2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol
Description
2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol is a piperazine derivative featuring an ethanol moiety linked to the nitrogen at the 1-position of the piperazine ring. The 4-position of the piperazine is substituted with a 3-piperidylmethyl group, introducing a bicyclic amine structure.
Properties
Molecular Formula |
C12H25N3O |
|---|---|
Molecular Weight |
227.35 g/mol |
IUPAC Name |
2-[4-(piperidin-3-ylmethyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H25N3O/c16-9-8-14-4-6-15(7-5-14)11-12-2-1-3-13-10-12/h12-13,16H,1-11H2 |
InChI Key |
GQGQRUAAJIJXFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2CCN(CC2)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol typically involves the reaction of piperidine and piperazine derivatives under controlled conditionsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities based on the evidence:
Structural and Functional Analysis
Substituent Effects
- Hydroxyzine : The benzhydryl (p-chloro-α-phenylbenzyl) group enhances lipophilicity, facilitating blood-brain barrier penetration and CNS activity .
- 3-Piperidylmethyl (Target Compound) : The aliphatic piperidine substituent may reduce lipophilicity compared to aromatic groups, possibly improving aqueous solubility but limiting CNS penetration.
Hypothetical Profile of the Target Compound
While direct data on 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol are unavailable, inferences can be drawn:
- Solubility : The 3-piperidylmethyl group may enhance water solubility compared to hydroxyzine’s benzhydryl group.
- Target Specificity : The aliphatic substituent could shift activity away from histamine receptors toward other targets (e.g., sigma receptors or ion channels).
- Synthesis: Likely involves alkylation of 1-(3-piperidylmethyl)piperazine with 2-chloroethanol or similar reagents, analogous to methods in and .
Biological Activity
2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol is a compound characterized by its unique piperazine structure, which is often associated with various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol includes two piperazine rings connected by an ethylene bridge. This configuration is significant for its interaction with biological targets, particularly in the central nervous system (CNS) and other physiological pathways.
The biological activity of 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol primarily involves its interaction with neurotransmitter receptors and enzymes. Its mechanism can be summarized as follows:
- Receptor Binding : The compound exhibits affinity for various receptors, including serotonin (5-HT) and dopamine receptors, which are crucial for mood regulation and cognitive functions.
- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters in the synaptic cleft.
Biological Activity Overview
The following table summarizes key biological activities associated with 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol:
Case Studies and Research Findings
Several studies have investigated the biological effects of 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol:
- Antidepressant Activity : A study conducted on rodent models showed that administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent through serotonin receptor modulation .
- Anxiolytic Effects : In another study, the compound was evaluated for its anxiolytic properties using the elevated plus maze test. Results indicated that it significantly increased the time spent in open arms, a common measure of reduced anxiety .
- Neuroprotection : Research focused on neuroprotective effects revealed that 2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol could decrease neuronal cell death induced by oxidative stress agents, highlighting its therapeutic potential in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
